molecular formula C18H19FN6O B10987699 N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B10987699
M. Wt: 354.4 g/mol
InChI Key: XAGICADSPKRIBS-UHFFFAOYSA-N
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Description

  • N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic compound with a complex structure. It combines a piperidine ring, a triazolopyridazine moiety, and a carboxamide group.
  • The compound’s chemical formula is C₁₈H₁₇FN₆O, and its systematic name reflects its substituents and connectivity.
  • It may have applications in drug discovery, given its unique structure and potential biological activity.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. organic chemists can explore various strategies to assemble its components.
    • Industrial production methods likely involve multi-step syntheses, starting from commercially available precursors.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including:

        Substitution: The fluorobenzyl group could be substituted with other functional groups.

        Oxidation/Reduction: Depending on the context, the piperidine or triazolopyridazine rings may be oxidized or reduced.

    • Common reagents and conditions would vary based on the specific transformations attempted.
    • Major products would result from the specific reactions performed.
  • Scientific Research Applications

      Medicinal Chemistry: Researchers might explore derivatives of this compound for potential drug candidates. Its unique structure could interact with biological targets.

      Biological Studies: Investigating its effects on cellular pathways, receptors, or enzymes.

      Materials Science: If stable, it could find applications in materials or coatings.

  • Mechanism of Action

    • Without specific data, we can only speculate. researchers would study its interactions with proteins, receptors, or nucleic acids.
    • Molecular targets could include enzymes, ion channels, or signaling pathways.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have a direct list of similar compounds. researchers would compare it to related structures in terms of biological activity, stability, and synthetic accessibility.

    Remember that this compound’s detailed investigation would require experimental work and access to specialized databases

    Properties

    Molecular Formula

    C18H19FN6O

    Molecular Weight

    354.4 g/mol

    IUPAC Name

    N-[(4-fluorophenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

    InChI

    InChI=1S/C18H19FN6O/c19-15-3-1-13(2-4-15)11-20-18(26)14-7-9-24(10-8-14)17-6-5-16-22-21-12-25(16)23-17/h1-6,12,14H,7-11H2,(H,20,26)

    InChI Key

    XAGICADSPKRIBS-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3

    Origin of Product

    United States

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